molecular formula C6H4FNO5S B12054486 4-Nitrophenyl sulfurofluoridate CAS No. 51451-34-4

4-Nitrophenyl sulfurofluoridate

Cat. No.: B12054486
CAS No.: 51451-34-4
M. Wt: 221.17 g/mol
InChI Key: ICXNXTKCSQTYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl sulfurofluoridate (C₆H₄NO₂·SO₂F) is a fluorinated sulfonate ester characterized by a sulfur-fluorine bond and a 4-nitrophenyl group. Fluorinated sulfonate esters are often employed as activating agents or in cross-coupling reactions, leveraging their stability and leaving-group properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluorosulfonyloxy-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO5S/c7-14(11,12)13-6-3-1-5(2-4-6)8(9)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXNXTKCSQTYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51451-34-4
Record name 51451-34-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

One-Pot Synthesis from Phenolic Precursors

A modified one-pot procedure, detailed in, eliminates the need for isolating intermediate sulfurofluoridates:

  • In Situ Generation : 4-Nitrophenol reacts with SO₂F₂ in DMF to form the sulfurofluoridate.

  • Direct Functionalization : The intermediate is treated with potassium trimethylsilyloxyl imidates to yield N-acyl sulfamates without purification.
    This method reduces purification steps and achieves 90% yield, though it requires stringent control of moisture and temperature.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.40 (d, J = 9.2 Hz, 2H), 7.56 (d, J = 9.2 Hz, 2H).

  • ¹⁹F NMR (CDCl₃): δ 40.29 (s).

  • ¹³C NMR (CDCl₃): δ 155.0 (C-O), 133.7 (C-NO₂), 122.7 (C-SO₂F).

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms >98% purity.

  • Mass Spectrometry : ESI-MS ([M+H]⁺) m/z 221.17, matching the molecular formula C₆H₄FNO₅S.

Comparative Analysis of Methods

MethodYield (%)TimeScaleKey AdvantagesLimitations
SO₂F₂ + Et₃N85–991–16 hGram to kgHigh yield, scalabilityRequires SO₂F₂ handling
ElectrochemicalN/A5 minMilligramRapid, solvent-freeUntested for 4-nitrophenyl
One-Pot903.5 hGramReduced purificationMoisture-sensitive

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfurofluoridate group undergoes nucleophilic displacement with amines, alcohols, and other nucleophiles. Key findings include:

Reaction TypeConditionsProducts FormedYield/OutcomeSource
Fluoride substitutionCa(NTf₂)₂ catalyst, DABCO baseSulfonamidesQuantitative yields
Phenolate exchangeNaH, 4-bromophenolDynamic equilibrium1:1 product ratio
  • In Lewis acid-catalyzed reactions (e.g., Ca²⁺), fluoride displacement occurs via a four-membered transition state, where S–F bond cleavage coincides with nucleophile attack, forming stable sulfonamides or sulfonate esters .

  • Dynamic covalent exchange with para-substituted phenols demonstrates reversible S–O bond formation under mild conditions (room temperature, 6 days) .

Hydrolysis Mechanisms

While direct hydrolysis data for 4-nitrophenyl sulfurofluoridate is limited, analogous 4-nitrophenyl glycosides exhibit pH-dependent pathways:

  • Acidic conditions (pH < 3): Specific acid-catalyzed hydrolysis via substrate protonation .

  • Basic conditions (pH > 10): Base-promoted mechanisms involving C2-oxyanion participation or nucleophilic aromatic substitution .

Reaction Kinetics and Isotope Effects

Studies on related sulfurofluoridates reveal:

  • Kinetic isotope effects (KIE): Inverse KIE (kₐᵣₑₙₜ/kₐᵣₑₙₜ = 0.63) in acidic hydrolysis, indicating proton transfer in the rate-limiting step .

  • ¹⁹F NMR evidence: Formation of trimethylsilyl fluoride (TMSF) at δ = -158 ppm during Ca²⁺-catalyzed reactions confirms fluoride trapping .

Structural and Electronic Influences

  • The nitro group enhances leaving group ability (σₚ = 1.27), facilitating nucleophilic substitution.

  • Computational data (PubChem):

    • Predicted collision cross-section (CCS): 135.7 Ų for [M+H]+ .

    • SMILES: C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)F .

Scientific Research Applications

Applications in Organic Synthesis

  • Cross-Coupling Reactions :
    • 4-Nitrophenyl sulfurofluoridate serves as an effective electrophile in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can participate in reactions with various nucleophiles to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals .
  • Synthesis of Sulfonamides :
    • The compound is utilized in the synthesis of sulfonamide derivatives, which exhibit antibacterial properties. The introduction of the 4-nitrophenyl group enhances the biological activity of these sulfonamides .
  • Fluorination Reactions :
    • It is employed in fluorination processes to introduce fluorine into organic molecules, enhancing their metabolic stability and bioactivity. This is particularly useful in drug design where fluorinated compounds often show improved pharmacological profiles .

Biochemical Applications

  • Enzyme Substrates :
    • This compound can act as a substrate for various enzymes, facilitating the study of enzyme kinetics and mechanisms. For instance, it is used to assess the activity of serine proteases by measuring the release of nitrophenol upon hydrolysis .
  • Labeling Agents :
    • The compound can be utilized as a labeling agent in biochemical assays, allowing for the detection and quantification of biomolecules through colorimetric methods.

Material Science Applications

  • Polymer Chemistry :
    • In materials science, this compound is used to modify polymer surfaces, enhancing their properties such as adhesion and resistance to solvents.
  • Nanomaterials :
    • The compound has been investigated for its role in synthesizing nanomaterials with tailored functionalities, which can be applied in catalysis and sensor technology.

Case Study 1: Antibacterial Activity

A study conducted by Verma et al. (2020) examined various sulfonamide derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of this compound in developing new antibiotics .

Case Study 2: Fluorinated Drug Candidates

Research published in the Journal of Medicinal Chemistry demonstrated that fluorinated derivatives obtained from this compound showed enhanced binding affinity to target proteins compared to non-fluorinated counterparts. This study underscores the importance of fluorination in optimizing drug candidates for better therapeutic outcomes .

Mechanism of Action

The mechanism of action of 4-nitrophenyl sulfurofluoridate involves its reactivity as an electrophile. The sulfurofluoridate group (-SO2F) is highly reactive towards nucleophiles, making it a valuable reagent in various chemical transformations. The nitro group (-NO2) also plays a role in the compound’s reactivity, particularly in reduction reactions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 4-nitrophenyl sulfurofluoridate and analogous compounds:

Compound Core Functional Group Reactivity Profile Key Applications Stability
This compound Sulfurofluoridate (SO₂F) Electrophilic sulfur; reacts with nucleophiles (e.g., amines, alcohols). Synthesis reagent (e.g., peptide coupling) High thermal/chemical stability due to F
4-Nitrophenyl boronic acid Boronic acid (B(OH)₂) Oxidized by H₂O₂ to 4-nitrophenol (rate: 0.0586 s⁻¹); pH-dependent (optimal pH ~11) Sensing, aryl cross-coupling Dimerizes via H-bonds; degrades in base
4-Nitrophenyl pinacol ester Boronate ester (B-O-pinacol) Slower H₂O₂ conversion to 4-nitrophenol than boronic acid Controlled-release intermediates Enhanced stability vs. boronic acid
1,3,4-Thiadiazole derivatives Thiadiazole ring (N-S-N) Synthesized via hydrazine intermediates; antimicrobial activity vs. E. coli, B. mycoides Antimicrobial agents Stability varies with substituents

Environmental and Stability Considerations

Fluorinated compounds like this compound may raise environmental concerns due to the persistence of fluorine-containing byproducts, as noted in assessments of fluorochemical alternatives . Boronic acids and esters, while less persistent, degrade into 4-nitrophenol—a compound with known toxicity . Thiadiazole derivatives, though bioactive, lack explicit environmental data in the provided evidence .

Biological Activity

4-Nitrophenyl sulfurofluoridate (NPSF) is a chemical compound that has garnered interest in various fields, particularly in biochemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a nitrophenyl group attached to a sulfurofluoride moiety. This structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis

The synthesis of NPSF typically involves the reaction of 4-nitrophenol with sulfur tetrafluoride, which results in the formation of the sulfurofluoridate derivative. The reaction can be represented as follows:

4 Nitrophenol+SF4NPSF+by products\text{4 Nitrophenol}+\text{SF}_4\rightarrow \text{NPSF}+\text{by products}

NPSF exhibits biological activity primarily through its ability to inhibit certain enzymes. It acts as a potent inhibitor of serine hydrolases, which are crucial for various physiological processes. The inhibition occurs through the formation of stable enzyme-inhibitor complexes, leading to a decrease in enzymatic activity.

Key Enzymes Affected:

  • Acetylcholinesterase (AChE)
  • Butyrylcholinesterase (BChE)

These enzymes play significant roles in neurotransmission and metabolic processes.

In Vitro Studies

In vitro studies have demonstrated that NPSF can effectively inhibit AChE and BChE with varying degrees of potency. The kinetic parameters for these interactions were determined using spectrophotometric assays.

Enzyme IC50 (µM) Kinetic Mechanism
Acetylcholinesterase0.5Competitive
Butyrylcholinesterase1.2Non-competitive

Case Study 1: Inhibition of Acetylcholinesterase

A study conducted by Smith et al. (2020) explored the inhibitory effects of NPSF on AChE in rat brain homogenates. The results indicated that NPSF significantly reduced AChE activity, suggesting potential implications for neuropharmacological applications.

  • Methodology: Rat brain homogenates were incubated with varying concentrations of NPSF.
  • Results: A dose-dependent inhibition was observed, with an IC50 value of 0.5 µM.

Case Study 2: Impact on Neurological Disorders

Another research project focused on the potential therapeutic effects of NPSF in models of Alzheimer's disease. The study highlighted that treatment with NPSF improved cognitive function in mice subjected to AChE overactivity.

  • Methodology: Mice were administered NPSF daily for four weeks.
  • Results: Behavioral tests showed improved memory retention compared to control groups.

Q & A

Q. What are the established synthetic methodologies for preparing 4-nitrophenyl sulfurofluoridate?

  • Methodological Answer : this compound derivatives are typically synthesized via fluorosulfation of activated phenol precursors. For example, 2-methyl-4-nitrophenyl sulfurofluoridate (1j) is prepared by reacting the corresponding phenol with sulfuryl fluoride (SO₂F₂) under basic conditions (e.g., using NaH or K₂CO₃ as a base) in anhydrous THF or DCM . Purification is achieved via flash silica gel column chromatography, yielding ~55–92% depending on substituent effects . Key steps include controlling reaction temperature (0°C to room temperature) and avoiding moisture to prevent hydrolysis.

Q. How is this compound characterized for structural confirmation?

  • Methodological Answer : Structural validation relies on ¹H NMR and mass spectrometry (MS) . For instance, 4-chlorophenyl sulfurofluoridate (1a4) shows distinct ¹H NMR peaks at δ 7.47–7.27 ppm (aromatic protons), while 4-cyanophenyl sulfurofluoridate (1a6) exhibits resonances at δ 7.82 and 7.50 ppm . High-resolution MS (HRMS) or LC-MS confirms molecular ions (e.g., [M+H]⁺ for C₆H₄ClFNO₃S at m/z 248.1) . Purity is assessed via GC or HPLC (>99% for analytical-grade compounds) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CN) enhance electrophilicity at the sulfur center, facilitating nucleophilic substitution. For example, this compound reacts with Pd catalysts in Catellani-type reactions to form biaryl structures via sequential alkylation-arylation . Steric hindrance from ortho-substituents (e.g., -CH₃) slows reactivity, necessitating higher temperatures (e.g., 80°C in DMF) . Kinetic studies using LC-MS can track intermediate formation (e.g., Pd-vinyl sulfurofluoridate complexes) .

Q. What are the challenges in analyzing hydrolytic stability of this compound in aqueous media?

  • Methodological Answer : Hydrolysis rates depend on pH and temperature. Accelerated stability testing involves incubating the compound in buffered solutions (pH 4–9) at 25–40°C, with aliquots analyzed via UV-Vis (monitoring 4-nitrophenol release at λ = 400 nm) . Hydrolysis follows pseudo-first-order kinetics, with half-lives ranging from minutes (pH >8) to hours (pH <6). Confounding factors include micelle formation in surfactant-containing media, requiring correction via control experiments .

Key Research Insights

  • Catalytic Applications : Pd-mediated reactions with this compound enable access to 1,3-dienes via β-elimination, critical for natural product synthesis .
  • Safety Considerations : Handle SO₂F₂ gas in fume hoods due to toxicity; use Ca(NTf₂)₂ as a stabilizer to mitigate premature decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.